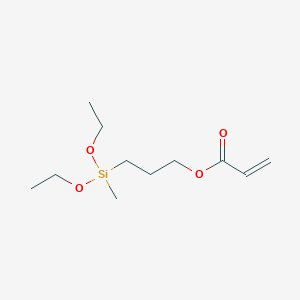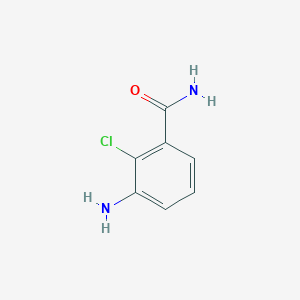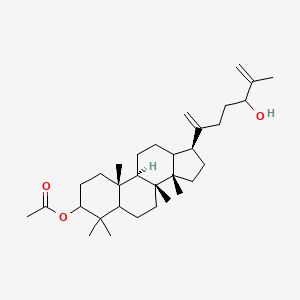
(3-ACRYLOXYPROPYL)METHYLDIETHOXYSILANE, 95per cent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (3-acryloxypropyl)methyldiethoxysilane-related compounds often involves the oxidation of acrylic acid or the polymerization processes involving acrylate or epoxy groups. For instance, the oxidation of acrylic acid by oxygen in methanol over a PdCl2/CuCl2 catalyst can yield related compounds with high selectivity and conversion rates (Wang et al., 2005). Additionally, the thermal polymerization process of hybrid organic−inorganic films synthesized from methacryloxypropyltrimethoxysilane demonstrates the control over the formation of organic chains, essential for synthesizing complex materials (Innocenzi et al., 2003).
Molecular Structure Analysis
The molecular structure of (3-acryloxypropyl)methyldiethoxysilane and related compounds can be analyzed through techniques such as NMR and FTIR spectroscopy. These analyses provide insights into the copolymer's structure, revealing the presence of acrylate functions and the extent of polymerization (Innocenzi et al., 2003).
Applications De Recherche Scientifique
Radially Layered Copoly Dendrimers
(Dvornic et al., 2000) explored the synthesis and characterization of radially layered copoly-dendrimers. These dendrimers, composed of a hydrophilic poly(amidoamine) interior with hydrophobic organosilicon surfaces, were prepared using (3-acryloxypropyl)methyldiethoxysilane. They exhibited significant surface activity and potential novel applications.
PMMA/Silica Nanocomposite Studies
(Yang & Nelson, 2004) synthesized Polymethylmethacrylate (PMMA)/silica nanocomposites, using (3-acryloxypropyl)methyldiethoxysilane for silica surface modification. This study found improved thermal stabilities in the resulting nanocomposites.
Electrical Properties of Epoxy Nanocomposites
(Huang et al., 2010) investigated the influence of silica nanoparticle surface treatment on epoxy composites' morphology and electrical properties. (3-Glycidoxypropyl)methyldiethoxysilane was used as a silane coupling agent, improving the dispersion and electrical properties of the nanoparticles in epoxy.
Organic-Siloxane in Latex Particles
(Liu et al., 2008) conducted a study on latex particles with a polyacrylate core and polydimethylsiloxane shell. The study used 3-(methacryloxypropyl)-trimethoxysilane for linking the core and shell in a semi-continuous seeded emulsion polymerization process.
Interface in Polymer-Silica Composites
(Jo and Blum, 1999) studied the dynamics of the interfacial layer between [3-(acryloxy)propyl]trimethoxysilane and polymer−silica using NMR and mechanical testing. The study highlighted improvements in flexural strength and surface dynamics.
Shear Bond Strength in Dental Applications
(Lung et al., 2012) researched the effect of (3-acryloxypropyl)trimethoxysilane blended with cross-linking silanes on the shear bond strength between resin-composite cement and silicatized zirconia. This study is significant for dental applications.
Hybrid Organic-Inorganic Films
(Innocenzi et al., 2003) focused on controlling the thermal polymerization process in hybrid materials synthesis using 3-methacryloxypropyltrimethoxysilane. The study emphasized the importance of synthesis parameters in achieving efficient polymerization.
Polymer-Silica Composite Particles
(Qin et al., 2000) synthesized poly(methyl acrylate-co-itaconic anhydride)/TiO2 hybrid materials. This process involved the use of 3-aminopropyltriethoxysilane for covalent bonding between organic and inorganic phases.
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Diethoxy(methyl)silyl)propyl acrylate, also known as (3-acryloxypropyl)methyldiethoxysilane, primarily targets metal surfaces . It acts as a chelating agent, forming stable bonds with metal surfaces .
Mode of Action
This compound interacts with metal surfaces by forming a coating . This coating is achieved through a process known as polymerization, where the compound acts as an initiator . The compound’s ability to cross-link molecules allows it to form stable bonds with metal surfaces .
Biochemical Pathways
The primary biochemical pathway involved in the action of 3-(Diethoxy(methyl)silyl)propyl acrylate is the polymerization process . This process results in the formation of polymers and coatings . The hydroxy group on this molecule can be converted into an acid or ester, which allows it to react with other compounds .
Pharmacokinetics
It’s also able to adsorb water vapor, which helps to keep the surface dry and free from corrosion .
Result of Action
The primary result of the action of 3-(Diethoxy(methyl)silyl)propyl acrylate is the prevention of corrosion on metal surfaces . By forming a protective coating, it helps maintain the integrity of the metal surface . Additionally, it has optical properties that are sensitive to light, allowing it to be used for chromatographic purposes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Diethoxy(methyl)silyl)propyl acrylate. For instance, the presence of moisture can affect its ability to form a protective coating . The compound has the ability to adsorb water vapor, which helps to keep the surface dry and free from corrosion .
Propriétés
IUPAC Name |
3-[diethoxy(methyl)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWIZRDPCQAYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC(=O)C=C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)
![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)


![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)